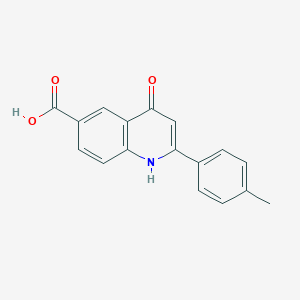

4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid

CAS No.: 90034-30-3

Cat. No.: VC15901481

Molecular Formula: C17H13NO3

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90034-30-3 |

|---|---|

| Molecular Formula | C17H13NO3 |

| Molecular Weight | 279.29 g/mol |

| IUPAC Name | 2-(4-methylphenyl)-4-oxo-1H-quinoline-6-carboxylic acid |

| Standard InChI | InChI=1S/C17H13NO3/c1-10-2-4-11(5-3-10)15-9-16(19)13-8-12(17(20)21)6-7-14(13)18-15/h2-9H,1H3,(H,18,19)(H,20,21) |

| Standard InChI Key | BWLDEUQAGBIGIV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s IUPAC name, 2-(4-methylphenyl)-4-oxo-1H-quinoline-6-carboxylic acid, reflects its hybrid aromatic-heterocyclic structure . The quinoline core is fused with a benzene ring, while the p-tolyl group (4-methylphenyl) and carboxylic acid moiety introduce steric and electronic diversity. X-ray crystallography data are unavailable, but computational models predict a planar quinoline system with the carboxylic acid and ketone groups contributing to hydrogen-bonding interactions .

Spectral and Computational Data

PubChem’s computed properties include a topological polar surface area of 66.4 Ų, suggesting moderate solubility in polar solvents, and an XLogP3 value of 3.1, indicating lipophilicity . The exact mass is 279.08954328 Da, with a monoisotopic mass matching the molecular formula . The InChIKey BWLDEUQAGBIGIV-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 279.29 g/mol | |

| XLogP3 | 3.1 | |

| Topological Polar SA | 66.4 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Manufacturing

Friedlander and Related Protocols

While no explicit synthesis route for this compound is published, analogous quinolines are often synthesized via the Friedlander reaction, which condenses 2-aminobenzaldehydes with ketones . For example, Lotfi et al. (2024) demonstrated that FeO-based nanocatalysts facilitate quinoline formation at 60°C in ethanol, yielding derivatives with 68–96% efficiency . Adapting this method, 4-oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid could theoretically form from 2-amino-5-carboxybenzaldehyde and 4-methylacetophenone under similar conditions .

Green Chemistry Approaches

Physicochemical and Functional Properties

Solubility and Stability

The carboxylic acid group enhances water solubility at physiological pH, while the aromatic system promotes lipid membrane permeability . Stability studies are lacking, but analogous quinolines degrade under UV light, suggesting similar photolability .

Reactivity

The ketone at position 4 and carboxylic acid at position 6 offer sites for derivatization. Nucleophilic attack at the ketone could yield Schiff bases or hydrazones, while the acid permits esterification or amidation.

| Supplier | Purity | Packaging | Price (2023–2024) |

|---|---|---|---|

| Dideu | 99% | 25 kg drum | Available on inquiry |

| VulcanChem | N/A | R&D quantities | Available on request |

Research and Development Gaps

Unexplored Biological Activity

No studies have assessed its antimicrobial, anticancer, or antiviral potential. High-throughput screening against disease-specific targets is warranted.

Synthetic Optimization

Current methods for analogous compounds rely on noble-metal catalysts. Developing iron- or copper-catalyzed routes could reduce costs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume